molecular formula C19H25N3O B2744031 4-(tert-butyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1903711-79-4

4-(tert-butyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2744031
CAS No.: 1903711-79-4
M. Wt: 311.429
InChI Key: LXTGFXQSHPPWKN-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a cyclopropyl group, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or other cyclopropanating agents.

    Attachment of the Benzamide Moiety: The benzamide structure is formed by reacting a substituted benzoyl chloride with an amine.

Industrial Production Methods: Industrial production may involve optimization of these steps to increase yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the cyclopropyl group.

    Reduction: Reduction reactions may target the benzamide moiety or the imidazole ring.

    Substitution: Substitution reactions can occur at various positions on the benzene ring or the imidazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products: The major products depend on the specific reactions and conditions but can include oxidized or reduced derivatives, as well as substituted benzamides or imidazoles.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with proteins and enzymes.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Evaluated in drug development programs for its pharmacokinetic and pharmacodynamic profiles.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential applications in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing biological pathways. The compound’s effects are mediated through these interactions, which can modulate enzyme activity or receptor signaling.

Comparison with Similar Compounds

    4-(tert-butyl)-N-(2-(2-pyridyl)ethyl)benzamide: Similar structure but with a pyridine ring instead of an imidazole.

    4-(tert-butyl)-N-(2-(2-thiazolyl)ethyl)benzamide: Contains a thiazole ring, offering different electronic properties.

    4-(tert-butyl)-N-(2-(2-furyl)ethyl)benzamide: Features a furan ring, which can affect its reactivity and biological activity.

Uniqueness: 4-(tert-butyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide is unique due to the presence of the cyclopropyl group and the imidazole ring, which confer distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-tert-butyl-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-19(2,3)16-8-6-15(7-9-16)18(23)21-11-13-22-12-10-20-17(22)14-4-5-14/h6-10,12,14H,4-5,11,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTGFXQSHPPWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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